7-Amino-4,5,9,10-tetrahydro-5,10-dioxo-pyrido(2,3,4,5-lmn)phenanthridine-2-carboxylic acid
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Overview
Description
7-Amino-4,5,9,10-tetrahydro-5,10-dioxo-pyrido(2,3,4,5-lmn)phenanthridine-2-carboxylic acid: is a complex heterocyclic compound It is known for its unique structure, which combines elements of both pyridine and phenanthridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4,5,9,10-tetrahydro-5,10-dioxo-pyrido(2,3,4,5-lmn)phenanthridine-2-carboxylic acid typically involves the following steps:
Nitration: The starting material, diphenic acid, undergoes nitration to form 4,4′,6,6′-tetranitrodiphenic acid.
Reduction: The nitro groups are reduced using iron or hydrogen over Raney nickel to yield the corresponding diamino compound.
Cyclization: The diamino compound undergoes cyclization to form the desired heterocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can be substituted with various functional groups through diazotization followed by nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron, hydrogen over Raney nickel, and stannous chloride are commonly used reducing agents.
Major Products:
Oxidation: Oxidized derivatives with modified amino groups.
Reduction: Diamino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor for synthesizing other complex heterocyclic compounds.
- Studied for its unique electronic properties and potential as a ligand in coordination chemistry .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Potential applications in drug development due to its structural similarity to biologically active molecules .
Industry:
Mechanism of Action
The exact mechanism of action for 7-Amino-4,5,9,10-tetrahydro-5,10-dioxo-pyrido(2,3,4,5-lmn)phenanthridine-2-carboxylic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
2,7-Diamino-5,10-dioxo-4,5,9,10-tetrahydro-4,9-diazapyrene: Shares a similar core structure but differs in the position and number of amino groups.
Indole Derivatives: While structurally different, indole derivatives share some biological activities with the compound.
Uniqueness:
- The combination of pyridine and phenanthridine rings in 7-Amino-4,5,9,10-tetrahydro-5,10-dioxo-pyrido(2,3,4,5-lmn)phenanthridine-2-carboxylic acid provides a unique scaffold that is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
161334-06-1 |
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Molecular Formula |
C15H9N3O4 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
13-amino-3,10-dioxo-2,9-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-6-carboxylic acid |
InChI |
InChI=1S/C15H9N3O4/c16-6-3-8-12-10(4-6)18-13(19)7-1-5(15(21)22)2-9(11(7)12)17-14(8)20/h1-4H,16H2,(H,17,20)(H,18,19)(H,21,22) |
InChI Key |
UKTOKLJRFZXMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C3=C1C(=O)NC4=CC(=CC(=C43)C(=O)N2)N)C(=O)O |
Origin of Product |
United States |
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